2-(2,3-Dimethylpyridin-4-YL)ethanamine

Description

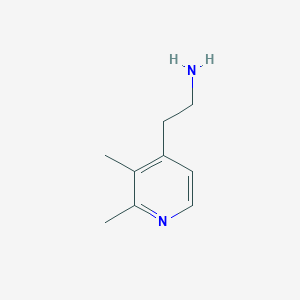

2-(2,3-Dimethylpyridin-4-YL)ethanamine is a pyridine derivative featuring a six-membered aromatic ring with nitrogen at the 1-position, substituted with methyl groups at the 2- and 3-positions, and an ethanamine side chain at the 4-position. The aromatic pyridine core may enhance stability and enable π-π interactions in biological systems .

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(2,3-dimethylpyridin-4-yl)ethanamine |

InChI |

InChI=1S/C9H14N2/c1-7-8(2)11-6-4-9(7)3-5-10/h4,6H,3,5,10H2,1-2H3 |

InChI Key |

VZERNALFRLDIGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine ()

Structural Differences :

- Core Ring : Tetrahydro-pyran (saturated oxygen-containing six-membered ring) vs. aromatic pyridine.

- Substituents : Phenyl group at position 4 vs. 2,3-dimethyl groups on pyridine.

- Functional Group : Ethylamine chain vs. ethanamine.

Implications :

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()

Structural Differences :

- Core Ring : Piperidine (saturated six-membered ring with nitrogen) vs. pyridine.

- Functional Groups : Ester (acetate) vs. primary amine (ethanamine).

Implications :

- Basicity : The ethanamine group in the target compound is more basic than the ester, favoring protonation in acidic environments (e.g., stomach), which may enhance solubility.

- Metabolism : Esters are prone to hydrolysis, whereas amines may undergo oxidative deamination or conjugation, suggesting divergent metabolic fates.

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine ()

Structural Differences :

- Core Ring : 1,2,3-Triazole (five-membered aromatic ring with three nitrogens) vs. pyridine.

- Substituents : Methyl group at triazole position 4 vs. 2,3-dimethyl groups on pyridine.

Implications :

- Bioactivity : In , the triazole derivative showed interaction with Super antigen SMEZ-2 (binding energy: -4.47 kcal/mol). Pyridine-based amines might exhibit distinct binding modes due to differing electronic profiles.

- Lipophilicity : Pyridine’s lower polarity compared to triazole could increase membrane permeability, affecting absorption and distribution .

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()

Structural Differences :

- Substituents : Chloro and dimethoxymethyl groups at pyridine positions 2 and 3 vs. methyl groups.

- Functional Group: Methanol vs. ethanamine.

Implications :

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces pyridine’s basicity compared to methyl groups, which are electron-donating.

- Solubility : The methoxy and hydroxyl groups increase polarity, whereas the ethanamine in the target compound may enhance water solubility via salt formation.

- Applications : Chlorinated pyridines are common in agrochemicals, while ethanamine derivatives may have medicinal chemistry applications .

Data Table: Structural and Functional Comparison

| Compound Name | Core Ring | Key Substituents | Functional Group | Molecular Formula | Potential Applications |

|---|---|---|---|---|---|

| 2-(2,3-Dimethylpyridin-4-YL)ethanamine | Pyridine | 2,3-dimethyl | Ethanamine | C9H14N2 | Pharmaceuticals, agrochemicals |

| 2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine | Tetrahydro-pyran | 4-phenyl, 2,2-dimethyl | Ethylamine | C15H23NO | Intermediate, stabilizers |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | 2,2,6,6-tetramethyl | Ester | C13H23NO2 | Stabilizers, drug intermediates |

| 2-(4-Methyl-triazol-1-yl)ethanamine | 1,2,3-Triazole | 4-methyl | Ethanamine | C5H10N4 | Antimicrobial agents |

| (2-Chloro-3-dimethoxymethyl-pyridin-4-yl)methanol | Pyridine | 2-chloro, 3-dimethoxymethyl | Methanol | C9H12ClNO3 | Agrochemicals, synthesis |

Research Findings and Implications

- Bioactivity : Triazole- and pyridine-based ethanamines show promise in antimicrobial applications, but their efficacy depends on heterocycle-specific interactions with biological targets .

- Safety : Structural analogs like the tetrahydro-pyran derivative lack comprehensive toxicological data, underscoring the need for targeted safety studies for the pyridine-based compound .

- Solubility and Stability : Pyridine’s aromaticity and ethanamine’s basicity may offer advantages in drug design, such as improved stability and tunable solubility via salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.